molecular formula C11H14ClN B3263988 2-(2-Chlorobenzyl)pyrrolidine CAS No. 383127-80-8

2-(2-Chlorobenzyl)pyrrolidine

Cat. No. B3263988
CAS RN: 383127-80-8
M. Wt: 195.69 g/mol
InChI Key: DPKCYWNTWVXNKT-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14ClN . It is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one method involves the N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring attached to a benzyl group with a chlorine atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Pyrrolidines in Chemical Synthesis

Pyrrolidines, a class of organic compounds to which 2-(2-Chlorobenzyl)pyrrolidine belongs, are significant in chemical research due to their biological effects and utility in medicine. They are also applied in industrial sectors such as dyes and agrochemicals. The synthesis of pyrrolidines through [3+2] cycloaddition, involving N-methyl azomethine ylide and nitroprop-1-ene, exemplifies their polar nature and potential for mild condition reactions (Żmigrodzka et al., 2022).

Heme Oxygenase Inhibition

Analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, structurally related to this compound, have been synthesized and evaluated as novel inhibitors of heme oxygenase. They show potent and selective inhibition of the HO-2 isozyme, representing a significant advancement in the field and potential for pharmacological applications (Vlahakis et al., 2013).

Development of Optically Pure Derivatives

Optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine were synthesized, showcasing the potential of these compounds in creating chiral molecules. The process involves nucleophilic addition and intramolecular elimination, demonstrating the versatility of pyrrolidines in synthesizing complex organic molecules with high stereoselectivity (Ruano et al., 2006).

Magnetic Properties and Metamagnetic Transitions

Studies on complexes involving pyrrolidine derivatives have revealed intriguing magnetic properties. For instance, a compound synthesized with Co(NCS)2 and 4-(4-chlorobenzyl)pyridine exhibited slow magnetic relaxations and a metamagnetic transition, highlighting the potential of pyrrolidine-based compounds in materials science and magnetic studies (Werner et al., 2015).

Future Directions

Pyrrolidine derivatives, such as 2-(2-Chlorobenzyl)pyrrolidine, have diverse therapeutic applications and are used in the design of new compounds with different biological profiles . Future research could focus on understanding the action mechanisms of these compounds and conducting structure-activity relationship (SAR) studies .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKCYWNTWVXNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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